2-Iodo-4-methyl-1,3-benzothiazole
Descripción
Propiedades
Fórmula molecular |
C8H6INS |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
2-iodo-4-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6INS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 |
Clave InChI |
NSCYNEVWZXUKAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)SC(=N2)I |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties of Selected Compounds
Key Observations :
- Halogen vs. Amino Groups: The iodine in 2-Iodo-4-methyl-1,3-benzothiazole enables halogen bonding, unlike the NH₂ group in 2-Amino-6-methyl-1,3-benzothiazole, which facilitates hydrogen-bonded 3D networks (e.g., with octanedioic acid) .
- Mercapto vs. Iodo : The SH group in 2-mercapto derivatives () allows for metal coordination and redox activity, whereas iodine may enhance stability and halogen-mediated interactions.
- Oxazole vs. Benzothiazole : The oxazole analog () lacks a fused benzene ring, reducing aromatic stability but increasing electrophilicity at the heteroatom-rich core.
Key Observations :
- Medicinal Potential: While 2-mercapto derivatives exhibit direct antimicrobial activity (), iodine-substituted benzothiazoles may leverage halogen bonding for targeted protein interactions.
- Material Science : Benzothiadiazoles () are established in optoelectronics, whereas iodinated benzothiazoles could explore niche roles in crystal engineering or catalysis.
Métodos De Preparación
Reaction Conditions
-
Substrate : 4-Methyl-1,3-benzothiazole
-
Iodinating Agent : Iodine (I₂) with oxidizing agents (e.g., HIO₃, Oxone) or hypervalent iodine reagents (e.g., perfluorobutyl iodide)
-
Solvent : DMF, acetic acid, or dichloromethane
-
Catalyst/Base : Sodium tert-butoxide (NaOtBu)
-
Temperature : Room temperature to 80°C
Procedure
A mixture of 4-methyl-1,3-benzothiazole (1 mmol), iodine (1.2 mmol), and NaOtBu (0.5 mmol) in DMF is stirred at room temperature for 6–12 hours. The product precipitates and is purified via column chromatography (hexane/ethyl acetate).
Mechanism
The sulfur atom in the thiazole ring directs electrophilic iodination to the C2 position via resonance stabilization of the intermediate iodonium ion.
Halogen Exchange from 2-Chloro-4-methyl-1,3-benzothiazole
Reaction Conditions
-
Substrate : 2-Chloro-4-methyl-1,3-benzothiazole
-
Iodide Source : Sodium iodide (NaI)
-
Catalyst : CuI or Cu(py)₄OTf
-
Solvent : Acetonitrile or methanol
-
Temperature : Reflux (80–100°C)
Procedure
2-Chloro-4-methyl-1,3-benzothiazole (1 mmol) is heated with NaI (2 mmol) and Cu(py)₄OTf (0.1 mmol) in methanol for 12–24 hours. The product is isolated via filtration and recrystallized in ethanol.
Mechanistic Insight
The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where iodide displaces chloride facilitated by copper-mediated activation of the C–Cl bond.
Cyclization of 2-Iodo-4-methylaniline Derivatives
Reaction Conditions
-
Substrate : 2-Iodo-4-methylaniline
-
Sulfur Source : Elemental sulfur (S₈) or Lawesson’s reagent
-
Solvent : Toluene or DMSO
-
Catalyst : p-Toluenesulfonic acid (p-TSA)
-
Temperature : 110–140°C
Procedure
2-Iodo-4-methylaniline (1 mmol) and sulfur (1.5 mmol) are heated in toluene with p-TSA (10 mol%) under reflux for 8–16 hours. The product is extracted with dichloromethane and purified via silica gel chromatography.
Mechanistic Pathway
Cyclization occurs via intramolecular C–S bond formation, with sulfur inserting between the amine and adjacent carbon, followed by aromatization.
Oxidative Coupling of Thioureas
Reaction Conditions
-
Substrate : N-(4-Methylphenyl)thiourea
-
Oxidizing Agent : RuCl₃ or H₂O₂
-
Solvent : Ethanol or water
-
Temperature : 60–80°C
Procedure
N-(4-Methylphenyl)thiourea (1 mmol) is treated with RuCl₃ (5 mol%) and I₂ (1.2 mmol) in ethanol at 70°C for 6 hours. The product is isolated via solvent evaporation and recrystallization.
Mechanism
RuCl₃ catalyzes oxidative cyclization, forming the benzothiazole ring, while iodine is introduced via electrophilic substitution.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Iodination | 74–99 | >95 | High | Moderate |
| Halogen Exchange | 65–85 | >98 | Moderate | Low |
| Cyclization | 60–78 | 90–95 | Low | High |
| Oxidative Coupling | 70–91 | >95 | High | Moderate |
Optimal Choice : Direct iodination offers the highest yield and scalability, making it preferred for industrial applications .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for 2-Iodo-4-methyl-1,3-benzothiazole, and how can reaction conditions be optimized? A: The synthesis typically involves multi-step reactions starting with halogenation or iodination of 4-methyl-1,3-benzothiazole precursors. Key steps include:
- Halogenation: Reacting 4-methyl-1,3-benzothiazole with iodine in the presence of oxidizing agents (e.g., HIO₃) under reflux in acetic acid .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
- Optimization: Control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to iodine) to minimize side products. Monitor progress via TLC or HPLC .
Advanced Purification Techniques
Q: How can cocrystallization strategies enhance the purity and stability of 2-Iodo-4-methyl-1,3-benzothiazole? A: Cocrystallization with hydrogen-bond donors (e.g., carboxylic acids) improves crystallinity. Example protocol:
- Dissolve the compound with octanedioic acid (1:1 molar ratio) in methanol/water (1:1).
- Evaporate slowly at 25°C to obtain block-shaped crystals. Validate purity via PXRD and DSC .
Structural Characterization
Q: What methodologies are recommended for resolving the crystal structure of 2-Iodo-4-methyl-1,3-benzothiazole? A: Use single-crystal X-ray diffraction (SCXRD):
- Data collection: Cool crystals to 100 K for stability. Use Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: SHELXL for structure solution; ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H···O interactions) .
Advanced Synthetic Modifications
Q: How can researchers design derivatives of 2-Iodo-4-methyl-1,3-benzothiazole for targeted applications? A: Functionalize the iodine substituent via cross-coupling (e.g., Suzuki-Miyaura):
- React with aryl boronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1) at 80°C.
- Monitor via LC-MS and purify via flash chromatography .
Pharmacological Profiling
Q: What in vitro assays are suitable for evaluating the bioactivity of 2-Iodo-4-methyl-1,3-benzothiazole? A: Prioritize assays based on structural analogs:
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic Studies: Molecular docking (AutoDock Vina) to predict binding with kinase targets .
Resolving Data Contradictions
Q: How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed? A: Apply iterative validation:
- Repetition: Re-run experiments under identical conditions.
- Cross-validation: Compare with DFT-calculated NMR shifts (Gaussian 09, B3LYP/6-31G* basis set).
- Peer review: Consult crystallographic databases (CCDC) for analogous structures .
Analytical Method Development
Q: Which spectroscopic techniques are most effective for quantifying 2-Iodo-4-methyl-1,3-benzothiazole in complex mixtures? A:
- UV-Vis: Measure λmax at 270–290 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .
- HPLC: Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
- Mass Spectrometry: ESI-MS in positive ion mode (expected [M+H]<sup>+</sup> at m/z 290) .
Safety and Handling Protocols
Q: What safety measures are critical when handling 2-Iodo-4-methyl-1,3-benzothiazole? A:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air.
- Waste Disposal: Neutralize with 10% NaOH before incineration .
Crystallization Challenges
Q: Why does 2-Iodo-4-methyl-1,3-benzothiazole form polymorphs, and how can this be controlled? A: Polymorphism arises from flexible packing modes. Mitigation strategies:
- Use antisolvent crystallization (e.g., add hexane to DMF solution).
- Seed with pre-characterized crystals to guide lattice formation .
Validating Biological Activity
Q: How can structure-activity relationships (SAR) be established for benzothiazole derivatives? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
